molecular formula C10H12N2O3 B6216940 ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate CAS No. 2278285-76-8

ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Cat. No. B6216940
CAS RN: 2278285-76-8
M. Wt: 208.2
InChI Key:
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Description

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate, also known as ECPC, is a cyclic carboxylic acid ester that has been studied for its potential use in various scientific and medical applications. ECPC is a cyclic compound consisting of a pyrazole and a carboxylic acid ester. It is a white crystalline solid with a melting point of 126-128°C. ECPC has been studied for its potential use as a chemical intermediate, a drug, and a catalyst.

Scientific Research Applications

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has been studied for its potential use in various scientific and medical applications. It has been found to be a useful intermediate in the synthesis of various compounds, such as 1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives, as well as other cyclic carboxylic acid esters. ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has also been used as a catalyst in the synthesis of various compounds, including amides, nitriles, and heterocycles. In addition, ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has been studied for its potential use as a drug, a catalyst, and a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is believed to act as a proton donor, transferring protons from the substrate to the reaction medium. This mechanism is thought to be responsible for the catalytic activity of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate in the synthesis of various compounds. ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is also believed to act as a nucleophile, reacting with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate are not yet fully understood. However, studies have shown that ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has the potential to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of certain proteins involved in cell division and cell differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low cost and easy availability. ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is also relatively stable and can be stored for long periods of time without significant degradation. However, ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is an acidic compound and can be corrosive to certain materials. It is also volatile and can be explosive if heated too rapidly.

Future Directions

The potential applications of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate are numerous, and further research is needed to explore them fully. Possible future directions for ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate include its use as a drug, a catalyst, and a chemical intermediate in the synthesis of various compounds. In addition, further research is needed to understand the biochemical and physiological effects of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate and its potential use as an inhibitor of certain enzymes and proteins. Finally, further research is needed to explore the potential applications of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate in the field of nanotechnology.

Synthesis Methods

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of ethyl bromoacetate with 1-methyl-1H-pyrazole-3-carboxylic acid to form a cyclic intermediate, which is then hydrolyzed to form ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate. Other methods of synthesis include the reaction of ethyl bromoacetate with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by hydrolysis of the intermediate; the reaction of ethyl bromoacetate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base; and the reaction of ethyl bromoacetate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves the reaction of ethyl 3-oxocyclobutanecarboxylate with hydrazine hydrate followed by cyclization with acetic anhydride and subsequent esterification with ethanol and ethyl chloroformate.", "Starting Materials": [ "Ethyl 3-oxocyclobutanecarboxylate", "Hydrazine hydrate", "Acetic anhydride", "Ethanol", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 3-oxocyclobutanecarboxylate is reacted with hydrazine hydrate in ethanol to form ethyl 3-hydrazinocyclobutanecarboxylate.", "Step 2: Acetic anhydride is added to the reaction mixture and the resulting mixture is heated to form ethyl 1-(3-acetylcyclobutyl)hydrazinecarboxylate.", "Step 3: The reaction mixture is cooled and treated with ethyl chloroformate to form ethyl 1-(3-acetylcyclobutyl)hydrazinecarboxylate ethyl ester.", "Step 4: The resulting product is cyclized by heating with acetic anhydride to form ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate.", "Step 5: The final product is obtained by esterification of the pyrazole carboxylic acid with ethanol and ethyl chloroformate." ] }

CAS RN

2278285-76-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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